4-Ethylphenyl 4'-trans-propylcyclohexylcarboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Ethylphenyl 4’-trans-propylcyclohexylcarboxylate is a chemical compound with the molecular formula C18H25O2 and a molecular weight of 273.39 g/mol . It is known for its unique structural properties, which include an ethylphenyl group and a trans-propylcyclohexylcarboxylate moiety. This compound is often used in research and industrial applications due to its distinct chemical characteristics.
Vorbereitungsmethoden
The synthesis of 4-Ethylphenyl 4’-trans-propylcyclohexylcarboxylate typically involves the esterification of 4-ethylphenol with 4’-trans-propylcyclohexylcarboxylic acid. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid, under reflux conditions . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Analyse Chemischer Reaktionen
4-Ethylphenyl 4’-trans-propylcyclohexylcarboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols.
Common reagents and conditions for these reactions include acidic or basic environments, varying temperatures, and specific solvents to facilitate the desired transformations. The major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
4-Ethylphenyl 4’-trans-propylcyclohexylcarboxylate has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: This compound can be used in studies related to cell signaling and metabolic pathways.
Medicine: Research involving this compound may focus on its potential therapeutic effects or its role as a precursor in drug synthesis.
Industry: It is utilized in the production of specialty chemicals and materials, such as polymers and coatings.
Wirkmechanismus
The mechanism of action of 4-Ethylphenyl 4’-trans-propylcyclohexylcarboxylate involves its interaction with specific molecular targets and pathways. For instance, it may act as an inhibitor or activator of certain enzymes, influencing biochemical reactions within cells. The exact pathways and targets depend on the context of its use, whether in biological systems or industrial processes .
Vergleich Mit ähnlichen Verbindungen
4-Ethylphenyl 4’-trans-propylcyclohexylcarboxylate can be compared with other similar compounds, such as:
4-Methylphenyl 4’-trans-propylcyclohexylcarboxylate: Similar structure but with a methyl group instead of an ethyl group.
4-Ethylphenyl 4’-trans-butylcyclohexylcarboxylate: Similar structure but with a butyl group instead of a propyl group.
4-Ethylphenyl 4’-cis-propylcyclohexylcarboxylate: Similar structure but with a cis configuration instead of trans.
The uniqueness of 4-Ethylphenyl 4’-trans-propylcyclohexylcarboxylate lies in its specific structural arrangement, which can influence its reactivity and applications in various fields.
Eigenschaften
Molekularformel |
C18H25O2- |
---|---|
Molekulargewicht |
273.4 g/mol |
IUPAC-Name |
1-(4-ethylphenyl)-4-propylcyclohexane-1-carboxylate |
InChI |
InChI=1S/C18H26O2/c1-3-5-15-10-12-18(13-11-15,17(19)20)16-8-6-14(4-2)7-9-16/h6-9,15H,3-5,10-13H2,1-2H3,(H,19,20)/p-1 |
InChI-Schlüssel |
GGDFLSJGSBWCKO-UHFFFAOYSA-M |
Kanonische SMILES |
CCCC1CCC(CC1)(C2=CC=C(C=C2)CC)C(=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.